molecular formula C20H22N4O3S B2611823 (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone CAS No. 2034276-33-8

(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone

Cat. No.: B2611823
CAS No.: 2034276-33-8
M. Wt: 398.48
InChI Key: HSCZYDMBJKODKO-UHFFFAOYSA-N
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Description

(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]isothiazole moiety linked to a piperazine ring, which is further connected to a pyridine ring substituted with a methoxyethoxy group. The intricate structure of this compound allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]isothiazole core, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step involves the attachment of the pyridine ring with the methoxyethoxy substituent, usually through a coupling reaction facilitated by a suitable catalyst under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process might include the use of solvents like dichloromethane or toluene, and reagents such as sodium hydride or potassium carbonate to drive the reactions to completion. Purification steps, including crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperazine or pyridine rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d]isothiazole oxides, while reduction could produce piperazine derivatives with altered functional groups.

Scientific Research Applications

(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone: shares structural similarities with other compounds containing benzo[d]isothiazole, piperazine, or pyridine moieties.

    Examples: Compounds like this compound, this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(2-methoxyethoxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-26-12-13-27-18-14-15(6-7-21-18)20(25)24-10-8-23(9-11-24)19-16-4-2-3-5-17(16)28-22-19/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCZYDMBJKODKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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